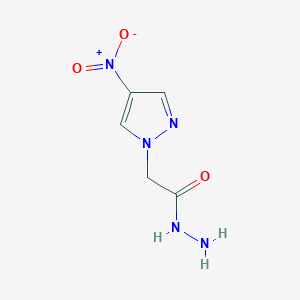

2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE

CAS No.: 514800-70-5

Cat. No.: VC11627078

Molecular Formula: C5H7N5O3

Molecular Weight: 185.1

Purity: 90

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 514800-70-5 |

|---|---|

| Molecular Formula | C5H7N5O3 |

| Molecular Weight | 185.1 |

| IUPAC Name | 2-(4-nitropyrazol-1-yl)acetohydrazide |

| Standard InChI | InChI=1S/C5H7N5O3/c6-8-5(11)3-9-2-4(1-7-9)10(12)13/h1-2H,3,6H2,(H,8,11) |

| SMILES | C1=C(C=NN1CC(=O)NN)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-(4-Nitro-1H-pyrazol-1-yl)acetohydrazide features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted with a nitro group (-NO) at the 4-position. The acetohydrazide moiety (-NH-NH-CO-CH) is attached to the pyrazole’s 1-position, contributing to its polar character and potential hydrogen-bonding capabilities. The IUPAC name, 2-(4-nitropyrazol-1-yl)acetohydrazide, reflects this substitution pattern, while its SMILES notation () provides a simplified structural representation.

Table 1: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 514800-70-5 |

| Molecular Formula | |

| Molecular Weight | 185.1 g/mol |

| IUPAC Name | 2-(4-Nitropyrazol-1-yl)acetohydrazide |

| SMILES | C1=C(C=NN1CC(=O)NN)N+[O-] |

| Purity | 90% |

Synthesis and Preparation

Synthetic Pathways

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide typically involves a two-step process:

-

Esterification: 4-Nitro-1H-pyrazole reacts with ethyl chloroacetate in the presence of a base (e.g., KCO) to form ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate.

-

Hydrazinolysis: The ester intermediate is treated with hydrazine hydrate () under reflux conditions, yielding the acetohydrazide derivative.

This method aligns with protocols used for analogous pyrazoline derivatives, where Claisen-Schmidt condensations and Vilsmeier-Haack formylation are employed to introduce functional groups .

Optimization Considerations

-

Reaction Solvents: Ethanol or acetone is preferred for their ability to dissolve both intermediates and reactants.

-

Temperature: Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation .

-

Purification: Recrystallization from ethanol or ethyl acetate ensures high purity (≥90%).

Chemical Reactivity and Stability

Functional Group Reactivity

-

Nitro Group: The electron-withdrawing nitro group enhances the electrophilicity of the pyrazole ring, facilitating nucleophilic substitutions at the 3- and 5-positions .

-

Acetohydrazide Moiety: The hydrazide group (-NH-NH) participates in condensation reactions with aldehydes or ketones, forming hydrazones—a key step in synthesizing heterocyclic hybrids .

Stability Profile

-

Thermal Stability: Decomposition occurs above 200°C, as observed in thermogravimetric analysis (TGA) of similar compounds .

-

Photolytic Sensitivity: The nitro group may render the compound light-sensitive, necessitating storage in amber containers.

Research Applications and Future Directions

Drug Discovery

The compound’s scaffold serves as a building block for hybrid molecules. Recent work integrates pyrazole-acetohydrazides with 1,3,4-oxadiazoles to enhance antimicrobial potency . Docking studies reveal favorable interactions with bacterial sortase A (binding energy = -8.9 kcal/mol), a key enzyme in pathogen adhesion .

Material Science

Nitroheterocycles are explored as energetic materials due to their high nitrogen content and stability. Computational studies predict a detonation velocity of 7,800 m/s for related compounds, rivaling RDX.

Research Gaps

-

Toxicological Data: Acute and chronic toxicity profiles remain uncharacterized.

-

In Vivo Studies**: No pharmacokinetic or bioavailability data are available.

-

Structure-Activity Relationships (SAR): The impact of nitro group positioning on bioactivity warrants investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume